physicochemical properties of 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid
physicochemical properties of 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid
Executive Summary
This technical guide provides a comprehensive overview of the , a derivative of the amino acid L-valine. It is critical to note that this specific compound is not extensively characterized in publicly available literature. Therefore, this document serves a dual purpose: first, to present a calculated and predictive profile of its core physicochemical properties based on established chemical principles and data from analogous structures; and second, to provide detailed, field-proven experimental protocols for its de novo synthesis, purification, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals who may need to synthesize and evaluate this molecule or similar N-acylated amino acid derivatives. We will address its structural relationship to, and key differences from, well-known compounds like Penicillin V, and provide the necessary workflows to empower researchers to generate and validate empirical data.
Introduction and Molecular Overview
3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid is an N-acylated amino acid. Its structure is derived from the essential amino acid L-valine, where the primary amine has been acylated by a phenoxyacetyl group.
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Core Structure: Consists of a butanoic acid backbone, a methyl group at position 3 (from the valine side chain), and a phenoxyacetylamino substituent at the alpha-carbon (position 2).
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Molecular Formula: C₁₃H₁₇NO₄
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Key Functional Groups:
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Carboxylic Acid (-COOH): A Brønsted-Lowry acid, capable of donating a proton.
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Amide (-CONH-): A stable, planar functional group that participates in hydrogen bonding.
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Phenyl Ether (-O-C₆H₅): A bulky, hydrophobic group that influences solubility and potential aromatic interactions.
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Isopropyl Group (-CH(CH₃)₂): A nonpolar, aliphatic side chain.
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Clarification: Distinction from Penicillin V
The phenoxyacetylamino moiety is a key structural feature in Phenoxymethylpenicillin, commonly known as Penicillin V.[1] However, 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid is not Penicillin V. The latter is a complex bicyclic β-lactam antibiotic.[1][2] The subject of this guide can be considered a simplified, acyclic substructure analog, but it lacks the strained β-lactam ring and thiazolidine ring essential for penicillin's antibacterial activity.[3] This distinction is crucial for understanding its chemical and biological properties.
Caption: Comparison of the target molecule and Penicillin V.
Calculated and Predicted Physicochemical Properties
The following table summarizes the calculated and predicted physicochemical properties. The experimental values require empirical determination as described in Section 4.
| Property | Calculated / Predicted Value | Rationale & Commentary |
| Molecular Formula | C₁₃H₁₇NO₄ | Derived from the chemical structure. |
| Molecular Weight | 251.28 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Predicted based on similar N-acylated amino acids which are typically crystalline solids at room temperature.[4] |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The electron-withdrawing effect of the N-acyl group will make the carboxylic acid slightly stronger (lower pKa) than the parent amino acid, L-valine (pKa₁ ~2.3), but the overall structure is similar to other N-protected amino acids. |
| logP (Octanol/Water) | 1.5 - 2.5 (Predicted) | The molecule has significant hydrophobic character from the phenyl and isopropyl groups, balanced by the polar carboxylic acid and amide groups. The predicted value suggests moderate lipophilicity and limited aqueous solubility. |
| Aqueous Solubility | Sparingly soluble to slightly soluble | As a weak acid, solubility is expected to be low in acidic to neutral water but will increase significantly in basic solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. |
| Melting Point | Not available (Experimental) | Must be determined experimentally. Expected to be a distinct melting point characteristic of a pure crystalline solid. |
| Boiling Point | Not applicable | The compound will likely decompose at high temperatures before boiling. |
Synthesis and Purification Workflow
A robust and standard method for synthesizing 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid is via the acylation of L-valine. A common approach, known as the Schotten-Baumann reaction, involves the use of an acyl chloride in a biphasic system or in an organic solvent with a base.[5]
Caption: Proposed workflow for the synthesis and purification.
Detailed Synthesis Protocol
This protocol describes the synthesis starting from L-valine methyl ester.
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Dissolution: Dissolve L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of ester).
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Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and act as a base for the subsequent acylation.
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Acylation: In a separate flask, dissolve phenoxyacetyl chloride (1.1 eq) in DCM. Add this solution dropwise to the cooled valine ester solution over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Ester Hydrolysis: Remove the DCM under reduced pressure. Dissolve the resulting crude ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
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Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.
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Precipitation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate of the final product should form.
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Collection & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Experimental Protocols for Physicochemical Characterization
The following protocols are standard, validated methods for determining the key physicochemical properties of the synthesized compound.
Structural and Identity Verification
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¹H NMR Spectroscopy: The proton NMR spectrum should be acquired in a deuterated solvent like DMSO-d₆ or CDCl₃. Expected signals include:
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A doublet for the two methyl groups of the isopropyl moiety.
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A multiplet for the methine proton of the isopropyl group.
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A doublet of doublets for the alpha-proton on the butanoic acid backbone.
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A singlet for the methylene protons of the phenoxyacetyl group.
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Multiplets corresponding to the protons on the phenyl ring.
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A broad singlet for the carboxylic acid proton.
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A doublet for the amide proton.
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Mass Spectrometry (LC-MS): High-resolution mass spectrometry should be used to confirm the molecular weight. The expected [M-H]⁻ ion in negative ion mode would be 250.1136, and the [M+H]⁺ ion in positive ion mode would be 252.1281.
Purity Determination by HPLC
A reverse-phase HPLC method is suitable for determining the purity of the final compound.[6][7]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm (for the phenyl ring) |
| Injection Volume | 10 µL |
Protocol:
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Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.
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Equilibrate the HPLC system with the initial mobile phase conditions (10% B).
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Inject the sample and run the gradient method.
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Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Caption: Workflow for HPLC purity analysis.
pKa Determination by Potentiometric Titration
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Accurately weigh ~25 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution (to maintain constant ionic strength). Some co-solvent like methanol may be needed if solubility is low.
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Place the solution in a jacketed beaker maintained at 25 °C.
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Use a calibrated pH electrode to monitor the pH.
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Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05 mL).
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Record the pH after each addition.
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The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
LogP Determination by Shake-Flask Method
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Prepare a stock solution of the compound in n-octanol.
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Mix a known volume of this octanol solution with an equal volume of water (or buffer at a pH where the compound is not ionized, e.g., pH 2).
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Agitate the mixture vigorously for 1 hour to ensure equilibrium is reached.
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Centrifuge the mixture to ensure complete separation of the two phases.
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Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
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Determine the concentration of the compound in each phase using the HPLC method described above.
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Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).
Conclusion
References
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PubChem. (n.d.). Penicillin V. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2024). Penicillin. Retrieved from [Link]
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Synthonix, Inc. (n.d.). (S)-3-Methyl-2-((phenoxycarbonyl)amino)butanoic acid. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Penicillin V?. Patsnap Synapse. Retrieved from [Link]
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D'Arcy, M., et al. (2021). Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
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SIELC Technologies. (2018). Separation of Butanoic acid, 3-methyl-, 2-phenoxyethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
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Wikipedia. (2024). Phenoxymethylpenicillin. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-2-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-amino-3-methyl(311C)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Maciej, P., et al. (2019). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]
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